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Compound of Interest

5-lodo-N,N-dimethylpyridin-2-
Compound Name:
amine

Cat. No.: B1592744

An In-Depth Technical Guide to 5-lodo-N,N-dimethylpyridin-2-amine: Synthesis,
Characterization, and Application in Drug Discovery

Executive Summary: 5-lodo-N,N-dimethylpyridin-2-amine is a halogenated heterocyclic
compound with significant potential as a versatile building block in medicinal chemistry and
drug development. Its structure, featuring a pyridine core, a reactive iodine atom, and a
dimethylamino group, makes it an ideal substrate for a variety of cross-coupling reactions used
to construct complex molecular architectures. This guide provides a comprehensive overview
of its molecular structure, a robust protocol for its synthesis and purification, an analysis of its
expected spectroscopic characteristics, and a discussion of its synthetic utility for researchers
and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical
Properties

5-lodo-N,N-dimethylpyridin-2-amine, with the CAS Number 380381-36-2, is a substituted
pyridine. The core structure consists of a six-membered aromatic pyridine ring. An iodine atom
is substituted at the C-5 position, which is para to the ring nitrogen. A dimethylamino group is
attached at the C-2 position, which is ortho to the ring nitrogen. The electron-donating nature of
the dimethylamino group activates the pyridine ring, making the C-5 position susceptible to
electrophilic substitution, which is a key feature in its synthesis. The iodine atom at this position
serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
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The key physicochemical properties of this compound are summarized in the table below.
These computed parameters are valuable for predicting its behavior in various solvent systems
and its potential for membrane permeability.

Property Value Source

Molecular Formula C7HolIN2 --INVALID-LINK--[1]
Molecular Weight 248.06 g/mol --INVALID-LINK--[1]
CAS Number 380381-36-2 --INVALID-LINK--[1]
Topological Polar Surface Area

aPSA) 16.13 A2 --INVALID-LINK--[1]
LogP (Computed) 1.7522 --INVALID-LINK--[1]
Hydrogen Bond Acceptors 2 --INVALID-LINK--[1]
Hydrogen Bond Donors 0 --INVALID-LINK--[1]
Rotatable Bonds 1 --INVALID-LINK--[1]
Appearance Typically a solid Inferred

Storage 4°C, protect from light --INVALID-LINK--[1]

graph "molecular structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes

N1 [label="N", pos="0,1.2!"];

C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!'"];

C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!'"];
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N sub [label="N", pos="-2.2,1.2!"];

C Mel [label="CHs", pos="-3.2,0.6!"];
C Me2 [label="CHs", pos="-2.2,2.2!'"];
I sub [label="I", pos="2.3, -1.2!"];

// Ring bonds

N1 -- C2;
c2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- Co;
C6 -- NI1;

// Aromatic markings (approximated with invisible nodes and edges)
node [shape=point, width=0.01, height=0.01];

pl [pos="-0.5,0.3'"];

p2 [p0os="0.5,0.3'"1;

p3 [pos="0,-0.4!'"];

pl--p2 [style=invis];

p2--p3 [style=invis];

p3--pl [style=invis];

// Substituent bonds
C2 -- N _sub;

N sub -- C Mel;

N sub -- C Me2;

C5 -- I sub;

¥

Molecular Structure of 5-lodo-N,N-dimethylpyridin-2-amine.
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Synthesis and Purification Protocol

The synthesis of 5-lodo-N,N-dimethylpyridin-2-amine is most effectively achieved via
electrophilic iodination of the precursor, N,N-dimethylpyridin-2-amine. The dimethylamino group
is a strong activating group, directing electrophilic substitution primarily to the para-position (C-
5). N-lodosuccinimide (NIS) is an ideal reagent for this transformation as it is a mild, solid, and
easy-to-handle source of electrophilic iodine.[2][3] The reaction is often catalyzed by a protic
acid, such as trifluoroacetic acid, which protonates the pyridine nitrogen, further enhancing the
regioselectivity and reaction rate.[4]
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Starting Materials

[N,N—dimethylpyridin—Z—amine] [N—Iodosuccinimide (NIS)] [Acetonitrile (ACN)) [TrifluoroaceticAcid (TFA, cat.))

Reaction

Dissolve SM in ACN.
Add NIS and catalytic TFA.

2-16 h

Stir at Room Temperature
(Monitor by TLC/LC-MS)

Workup & Purification
\

Quench with aq. Na2S20s.
Extract with Ethyl Acetate.

Column Chromatography
(Silica Gel)

5-lodo-N,N-dimethylpyridin-2-amine

Click to download full resolution via product page

Proposed workflow for the synthesis of 5-lodo-N,N-dimethylpyridin-2-amine.
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Step-by-Step Methodology:

Reaction Setup: To a solution of N,N-dimethylpyridin-2-amine (1.0 eq) in a suitable aprotic
solvent like acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M), add N-
lodosuccinimide (1.05 eq) in one portion.

Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the stirring mixture.
The causality here is that the acid protonates the pyridine nitrogen, which can increase the
electrophilicity of the ring and prevent side reactions at the nitrogen atom.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 2-16 hours).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate (Na2S203) to consume any unreacted iodine. Dilute the mixture with water
and extract the product with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2=S0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford
the pure 5-lodo-N,N-dimethylpyridin-2-amine.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available in peer-

reviewed literature, its structure can be confidently confirmed using standard spectroscopic
methods. The expected data are predicted based on the known spectra of the precursor, N,N-
dimethylpyridin-2-amine, and established principles of spectroscopy.[5]

¢ IH NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region and one singlet in the aliphatic region.

o The singlet for the two methyl groups of the dimethylamino function should appear around
0 3.1 ppm.
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o The proton at C-6 (ortho to the nitrogen) will be a doublet, likely the most downfield
aromatic proton (~6 8.1 ppm).

o The proton at C-4 (meta to the iodine) will be a doublet of doublets (~d 7.6 ppm).

o The proton at C-3 (ortho to the dimethylamino group) will be a doublet, shifted upfield
relative to the others (~& 6.4 ppm).

e 13C NMR: The carbon spectrum will show 5 aromatic signals and 1 aliphatic signal. The C-I
bond will cause a significant upfield shift for the C-5 signal due to the "heavy atom effect".

o C-5 (attached to lodine): ~d 80-85 ppm.
o Other aromatic carbons: ~6 110-160 ppm.
o N(CHs)2: ~d 38 ppm.

e Mass Spectrometry (MS): Electron lonization (EI) or Electrospray lonization (ESI) will show a
prominent molecular ion peak (M* or [M+H]*) at m/z 248 or 249, respectively. A
characteristic fragmentation pattern would be the loss of an iodine atom (m/z 127) or a
methyl group (m/z 15).

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching
vibrations from the aromatic ring and methyl groups (~2900-3100 cm~1), C=C and C=N
stretching vibrations of the pyridine ring (~1450-1600 cm~1), and a C-N stretching vibration
(~1350 cm~1). The C-I stretch appears in the far-IR region (~500-600 cm~1) and may not be
observed on standard instruments.

Chemical Reactivity and Synthetic Utility in Drug
Development

The primary value of 5-lodo-N,N-dimethylpyridin-2-amine in drug development lies in the
reactivity of its carbon-iodine bond. Aryl iodides are highly prized substrates for a multitude of
palladium- and copper-catalyzed cross-coupling reactions, which are cornerstone technologies
for constructing C-C, C-N, and C-O bonds in modern medicinal chemistry.[6]
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e Suzuki Coupling: The compound can be readily coupled with a wide range of aryl or
heteroaryl boronic acids or esters to form biaryl structures, a common motif in bioactive
molecules.

e Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne
structures, which are important pharmacophores and versatile synthetic intermediates.

o Buchwald-Hartwig Amination: The iodine can be substituted with various primary or
secondary amines to introduce diverse nitrogen-containing functional groups, which is crucial
for modulating the physicochemical and pharmacological properties of drug candidates.

o Heck Coupling: Formation of C-C bonds with alkenes allows for the introduction of vinyl
groups, which can be further functionalized.

The presence of the 2-(dimethylamino) group can influence reaction kinetics and, in some
cases, act as a directing group. Its basicity can be a factor in catalyst and base selection for
cross-coupling protocols. The overall utility of this building block is analogous to that of 2-
amino-5-iodopyridine, which is a well-established intermediate in the synthesis of antiviral,
anticancer, and neurological agents.[1][2][6]

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-lodo-N,N-dimethylpyridin-2-amine is not readily
available. However, based on the known hazards of its structural components (iodinated
aromatics and aminopyridines), the following precautions are mandated.[6][7][8]

o Hazard Classification (Predicted): Harmful if swallowed, Causes skin irritation, Causes
serious eye irritation, May cause respiratory irritation. GHS Pictogram: GHSO07 (Warning).[1]

o Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably in a
chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves
(e.g., nitrile), and safety glasses or goggles.

o First Aid:

o Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
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o Skin Contact: Immediately wash the affected area with soap and plenty of water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

o Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

This compound should be handled only by qualified professionals trained in experimental
chemistry. A thorough risk assessment should be performed before any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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